Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC14660013
Molecular Formula: C12H9Cl2N3O4
Molecular Weight: 330.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9Cl2N3O4 |
|---|---|
| Molecular Weight | 330.12 g/mol |
| IUPAC Name | methyl 2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 |
| Standard InChI Key | PWFAKINTAQCILQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Introduction
Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole derivatives class. It features a pyrazole ring substituted with a 2,4-dichlorobenzyl group, a nitro group, and a methyl ester functional group at the carboxyl position. The presence of chlorine atoms in the benzyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. Common methods include the reaction of appropriate pyrazole precursors with 2,4-dichlorobenzyl chloride in the presence of a base. The synthesis requires careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity of the final product.
Biological Activity
Pyrazole derivatives, including Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate, are widely studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the dichlorobenzyl moiety may enhance binding affinity to specific enzymes or receptors, contributing to its biological efficacy.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Contains 2,6-dichlorobenzyl group | Antimicrobial and anti-inflammatory properties |
| Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | Contains 3,4-dichlorobenzyl group | Antimicrobial and anti-inflammatory properties |
| Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Contains 2,4-dichlorobenzyl group | Potential antimicrobial and anti-inflammatory properties |
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